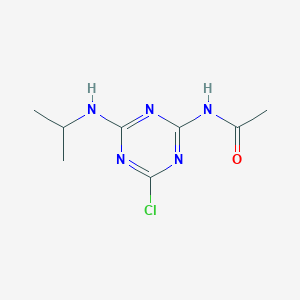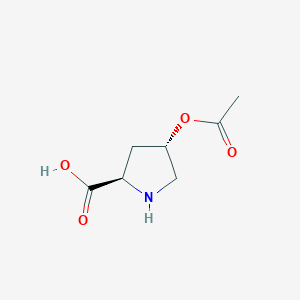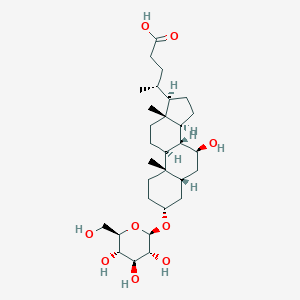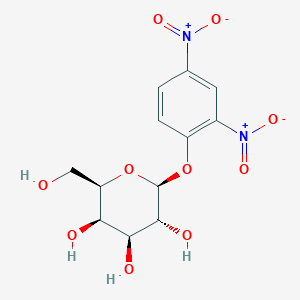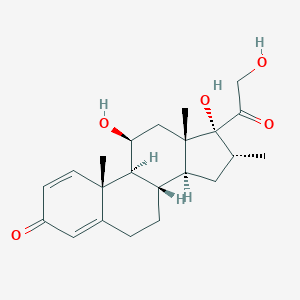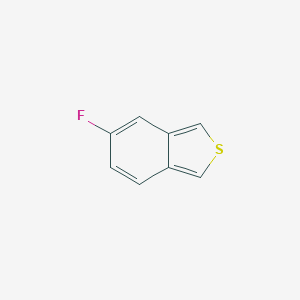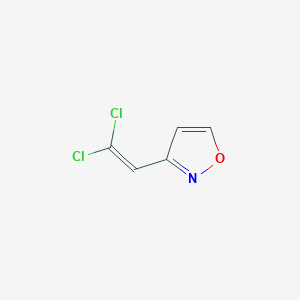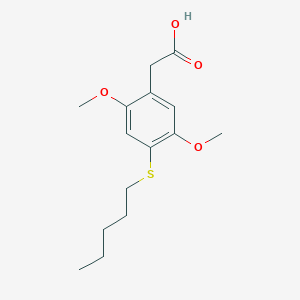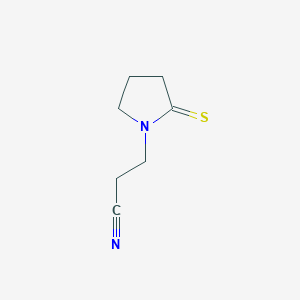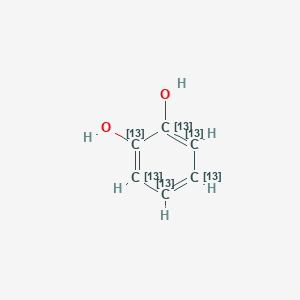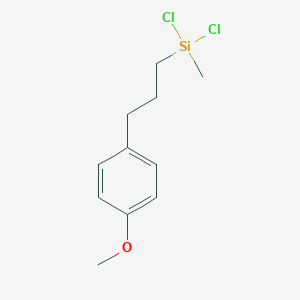
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Overview
Description
3-(4-Methoxyphenyl)propylmethyldichlorosilane: is an organosilicon compound with the molecular formula C11H16Cl2OSi. It is a derivative of dichlorosilane, where the silicon atom is bonded to a 3-(4-methoxyphenyl)propyl group and a methyl group. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)propylmethyldichlorosilane typically involves the reaction of 3-(4-methoxyphenyl)propylmagnesium bromide with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane group. The general reaction scheme is as follows:
3-(4-Methoxyphenyl)propylmagnesium bromide+Methyltrichlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)propylmethyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation: Can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, thiols, and other nucleophiles under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Corresponding substituted silanes.
Oxidation: Silanols or siloxanes.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other organosilicon compounds.
- Employed in the preparation of silane coupling agents.
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propylmethyldichlorosilane involves the reactivity of the dichlorosilane group. The silicon atom can form bonds with various nucleophiles, leading to the formation of siloxane bonds. This reactivity is utilized in the modification of surfaces and the synthesis of complex organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)propyltrichlorosilane
- 3-(4-Methoxyphenyl)propylmethyldimethylsilane
- 3-(4-Methoxyphenyl)propylmethyldiethoxysilane
Comparison:
- 3-(4-Methoxyphenyl)propyltrichlorosilane: Contains an additional chlorine atom, making it more reactive in substitution reactions.
- 3-(4-Methoxyphenyl)propylmethyldimethylsilane: Contains two methyl groups instead of chlorine atoms, making it less reactive but more stable.
- 3-(4-Methoxyphenyl)propylmethyldiethoxysilane: Contains ethoxy groups, which can be hydrolyzed to form silanols, making it useful in sol-gel processes .
Properties
IUPAC Name |
dichloro-[3-(4-methoxyphenyl)propyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2OSi/c1-14-11-7-5-10(6-8-11)4-3-9-15(2,12)13/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGTUBIAPFWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(4-Methoxyphenyl)propylmethyldichlorosilane effective in improving the bonding between basalt fibers and phenolic resins?
A1: this compound significantly enhances the bonding between basalt fibers and phenolic resins due to its chemical structure. The silane molecule acts as a coupling agent, forming strong chemical bonds with both the fiber and the resin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


